

# Application Note: Determination of Acesulfame K in Beverages by HPLC-UV

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Compound of Interest		
Compound Name:	Acesulfame	
Cat. No.:	B1210027	Get Quote

#### Introduction

Acesulfame potassium (Acesulfame K) is a calorie-free artificial sweetener approximately 200 times sweeter than sucrose.[1][2] It is widely used in a variety of food products and beverages to provide sweetness without adding calories.[1] Regulatory bodies worldwide have established maximum permissible levels for Acesulfame K in different food categories to ensure consumer safety. Therefore, a reliable and accurate analytical method for the quantification of Acesulfame K in beverages is crucial for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly employed technique for this purpose due to its simplicity, sensitivity, and robustness.[3]

### Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate **Acesulfame** K from other components in the beverage matrix. The sample is injected into the HPLC system, where it is carried by a mobile phase through a C18 analytical column. The separation is based on the differential partitioning of the analytes between the stationary phase (non-polar C18) and the mobile phase (polar). **Acesulfame** K, being a polar compound, has a lower affinity for the stationary phase and thus elutes from the column. A UV detector is used to monitor the column effluent at a specific wavelength, typically around 220-230 nm, where **Acesulfame** K exhibits strong absorbance. The concentration of **Acesulfame** K in the sample is determined by comparing its peak area to that of a known standard.



### **Experimental Protocols**

- 1. Apparatus and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Quaternary or Isocratic Pump
  - Autosampler
  - Column Oven
  - UV-Vis or Diode Array Detector (DAD)
- Analytical Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 μm) or equivalent C18 column.
- · Data Acquisition and Processing Software
- Analytical Balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Syringe filters (0.45 μm)
- Ultrasonic bath
- 2. Reagents and Standards
- **Acesulfame** K reference standard (≥99% purity)
- Acetonitrile (HPLC grade)
- Phosphoric acid (analytical grade)
- Potassium dihydrogen phosphate (analytical grade)
- Deionized water (18.2 MΩ·cm)



### 3. Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 μg/mL): Accurately weigh 100 mg of **Acesulfame** K reference standard and dissolve it in 100 mL of deionized water in a volumetric flask. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water to achieve concentrations ranging from 1 to 80 μg/mL. These solutions are used to construct the calibration curve.

### 4. Sample Preparation

- Carbonated Beverages: Degas the sample by sonicating in an ultrasonic bath for 15-20 minutes.
- Non-Carbonated Beverages (e.g., juices): Dilute the sample with deionized water as needed to bring the **Acesulfame** K concentration within the calibration range.
- $\bullet$  Filtration: Prior to injection, filter all samples and standard solutions through a 0.45  $\mu$ m syringe filter to remove any particulate matter.

#### 5. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the determination of **Acesulfame** K.



Parameter	Condition 1	Condition 2
Column	Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 μm)	Welchrom C18 (4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile / Diluted Phosphoric Acid (pH 3.8) (7:93, v/v)	Acetonitrile / Potassium Dihydrogen Phosphate (pH 4.5) (20:80, v/v)
Elution Mode	Isocratic	Isocratic
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	2.5 μL	10 μL
Column Temperature	25 °C	30 °C
UV Detection	220 nm or 230 nm	226 nm

#### 6. Method Validation

The analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

- Linearity: The linearity of the method is assessed by injecting a series of standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R<sup>2</sup>) should be >0.999.
- Precision: The precision of the method is evaluated by repeatedly injecting the same standard solution and calculating the relative standard deviation (%RSD) of the peak areas. The %RSD should typically be less than 2%.
- Accuracy: Accuracy is determined by spiking a blank beverage matrix with a known amount
  of Acesulfame K and calculating the percentage recovery. Recoveries in the range of 98.9101.5% are considered acceptable.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest



concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio.

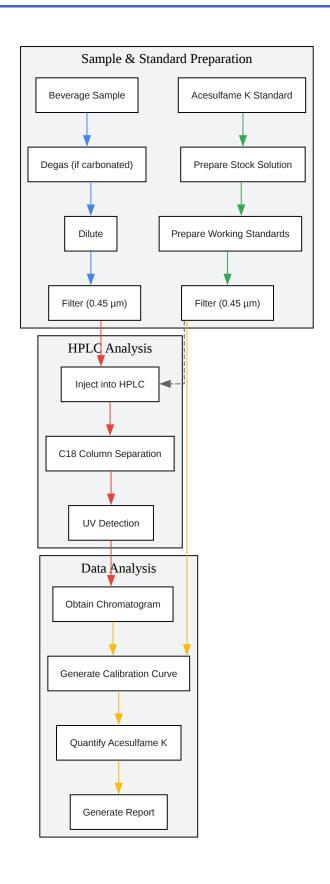
### **Quantitative Data Summary**

The following table summarizes the quantitative data obtained from various validated HPLC-UV methods for the determination of **Acesulfame** K.

Parameter	Reported Value	Reference
Retention Time	0.340 min	
2.94 min		
Linearity (R²)	>0.999	
0.9999		-
Limit of Detection (LOD)	0.07 mg/L	
Limit of Quantification (LOQ)	0.2376 mg/L	-
25 μg/L		-
Recovery	98.9 - 101.5%	
80 - 98%		<del>-</del>
Precision (%RSD)	< 2%	_

## **Experimental Workflow**





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### References

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